

Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Hydroxy-7-methoxyquinoline

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Compound of Interest

Compound Name: **4-Hydroxy-7-methoxyquinoline**

Cat. No.: **B063709**

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of **4-Hydroxy-7-methoxyquinoline**, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of this compound. By integrating detailed experimental protocols with in-depth spectral interpretation, this guide serves as an authoritative resource for the characterization of **4-Hydroxy-7-methoxyquinoline** and related heterocyclic compounds.

Introduction: The Significance of 4-Hydroxy-7-methoxyquinoline

4-Hydroxy-7-methoxyquinoline, with the molecular formula $C_{10}H_9NO_2$, stands as a crucial building block in the synthesis of a variety of biologically active molecules. Its quinoline scaffold is a prevalent motif in numerous pharmaceuticals, making the unambiguous confirmation of its structure paramount in drug discovery and development pipelines. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing the connectivity of atoms and the nature of functional groups, thereby ensuring the identity and purity of synthetic intermediates like **4-Hydroxy-7-methoxyquinoline**.

This guide will systematically explore the ^1H NMR, ^{13}C NMR, IR, and MS data of **4-Hydroxy-7-methoxyquinoline**, offering not just the data itself, but the scientific rationale behind the experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.^[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra of quinoline derivatives is essential for reproducibility and accurate data interpretation.

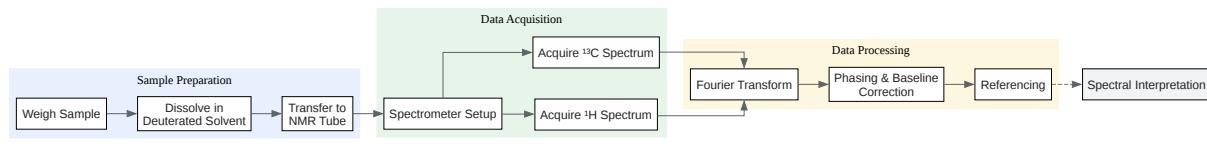
Sample Preparation:

- Accurately weigh 5-10 mg of purified **4-Hydroxy-7-methoxyquinoline** for ^1H NMR and 20-50 mg for ^{13}C NMR experiments.^[1]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is often a good choice for hydroxyquinolines.^[1]
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.^[1]
- If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Instrumental Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ^1H NMR Acquisition: A standard single-pulse experiment is typically employed. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.[2]
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal sensitivity.[2][3]

Diagram of NMR Workflow



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Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **4-Hydroxy-7-methoxyquinoline** is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Table 1: Predicted ^1H NMR Data for **4-Hydroxy-7-methoxyquinoline**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~7.9	d	~5.0
H-3	~6.0	d	~5.0
H-5	~7.8	d	~9.0
H-6	~6.8	dd	~9.0, ~2.5
H-8	~6.7	d	~2.5
OCH ₃	~3.9	s	-
OH	~11.5	br s	-

Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual values may vary depending on the solvent and concentration.

Interpretation:

- Aromatic Protons:** The protons on the quinoline ring system appear in the aromatic region (6.5-8.5 ppm). The downfield shift of H-2 and H-5 is attributed to the deshielding effects of the heterocyclic nitrogen and the fused ring system, respectively. The coupling patterns (doublets and doublet of doublets) are consistent with the ortho and meta relationships between adjacent protons.
- Methoxy Group:** The protons of the methoxy group (OCH₃) typically appear as a sharp singlet around 3.9 ppm.
- Hydroxyl Proton:** The hydroxyl proton (OH) is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding. Its broadness is a result of chemical exchange.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for **4-Hydroxy-7-methoxyquinoline**

Carbon Assignment	Chemical Shift (δ , ppm)
C-2	~140
C-3	~110
C-4	~175
C-4a	~142
C-5	~125
C-6	~105
C-7	~160
C-8	~100
C-8a	~120
OCH ₃	~55

Note: These are predicted values based on known substituent effects and data for similar quinoline structures.

Interpretation:

- Quaternary Carbons: The carbons bearing substituents (C-4, C-4a, C-7, C-8a) are typically observed as weaker signals. The C-4 carbon, being part of a 4-quinolone tautomer, is expected to be significantly downfield. The C-7 carbon, attached to the electronegative oxygen of the methoxy group, will also be deshielded.
- Protonated Carbons: The carbons directly bonded to hydrogen (C-2, C-3, C-5, C-6, C-8) will show stronger signals in a standard ¹³C NMR spectrum.
- Methoxy Carbon: The carbon of the methoxy group (OCH₃) will appear in the aliphatic region, typically around 55-60 ppm.^[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

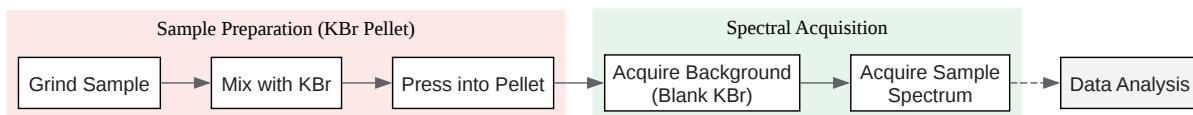
Experimental Protocol: FTIR Analysis

Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for acquiring IR spectra.

Sample Preparation (KBr Pellet Method):

- Finely grind approximately 1-2 mg of dry **4-Hydroxy-7-methoxyquinoline** using an agate mortar and pestle.
- Add about 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the mid-IR range.^[5]
- Thoroughly mix the sample and KBr.
- Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.^[5]
- Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
- Place the sample pellet in the FTIR spectrometer and acquire the spectrum.

Diagram of FTIR Workflow



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Caption: A simplified workflow for preparing and analyzing a solid sample using the KBr pellet method in FTIR spectroscopy.

IR Spectral Data and Interpretation

The IR spectrum of **4-Hydroxy-7-methoxyquinoline** will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for **4-Hydroxy-7-methoxyquinoline**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200 (broad)	O-H stretch	Hydroxyl (-OH)
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Methoxy (-OCH ₃)
~1640	C=O stretch	Ketone (from 4-quinolone tautomer)
1600-1450	C=C stretch	Aromatic ring
~1250	C-O stretch	Aryl ether

Interpretation:

- O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.
- C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretches of the methoxy group appear just below 3000 cm⁻¹.
- C=O Stretch: The presence of a strong absorption band around 1640 cm⁻¹ suggests the presence of a carbonyl group, which arises from the keto-enol tautomerism where the 4-hydroxyquinoline exists in equilibrium with its 4-quinolone form.
- Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the quinoline aromatic ring system.

- C-O Stretch: A strong band around 1250 cm^{-1} is indicative of the C-O stretching of the aryl ether in the methoxy group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Electrospray ionization is a soft ionization technique suitable for polar molecules like **4-Hydroxy-7-methoxyquinoline**, as it typically keeps the molecule intact.^[6]

Sample Preparation and Analysis:

- Prepare a dilute solution of the sample (e.g., 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
- Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the $[\text{M}+\text{H}]^+$ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectral Data and Interpretation

The molecular formula of **4-Hydroxy-7-methoxyquinoline** is $\text{C}_{10}\text{H}_9\text{NO}_2$, with a monoisotopic mass of 175.06 g/mol .

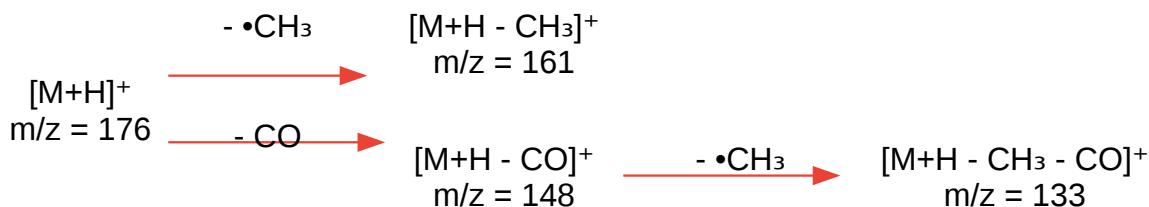
Table 4: Predicted Mass Spectral Data for **4-Hydroxy-7-methoxyquinoline**

m/z	Ion Identity
176.07	$[\text{M}+\text{H}]^+$
161.05	$[\text{M}+\text{H} - \text{CH}_3]^+$
148.05	$[\text{M}+\text{H} - \text{CO}]^+$
133.02	$[\text{M}+\text{H} - \text{CH}_3 - \text{CO}]^+$

Interpretation:

- Molecular Ion: In positive ESI-MS, the base peak is expected to be the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z of approximately 176.07. High-resolution mass spectrometry can confirm the elemental composition.
- Fragmentation Pattern: Tandem MS (MS/MS) of the $[\text{M}+\text{H}]^+$ ion would likely reveal characteristic fragmentation pathways. A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical ($\cdot\text{CH}_3$), resulting in a fragment at m/z 161.05. Another plausible fragmentation is the loss of carbon monoxide (CO) from the quinolone ring, leading to a fragment at m/z 148.05. A subsequent loss of a methyl radical from this fragment would yield an ion at m/z 133.02.

Diagram of a Plausible Fragmentation Pathway



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Caption: A proposed fragmentation pathway for the $[\text{M}+\text{H}]^+$ ion of **4-Hydroxy-7-methoxyquinoline** under CID conditions.

Conclusion

The collective data from ^1H NMR, ^{13}C NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of **4-Hydroxy-7-methoxyquinoline**. The NMR spectra elucidate the precise proton and carbon environments, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This multi-technique approach is indispensable for ensuring the identity and quality of this important pharmaceutical intermediate, thereby upholding the principles of scientific integrity in drug development and chemical research.

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